molecular formula C16H17NO2 B249231 N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide

N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide

Cat. No. B249231
M. Wt: 255.31 g/mol
InChI Key: NEGOIFFTBORJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide, also known as ACEA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to interact with the CB1 and CB2 receptors in the endocannabinoid system, which has been linked to various physiological processes, including pain, inflammation, and immune function.

Mechanism of Action

N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide interacts with the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes, including pain, inflammation, and immune function. By binding to these receptors, N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide can modulate the activity of various signaling pathways, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide has been found to have several biochemical and physiological effects, including the modulation of the endocannabinoid system, the reduction of pain and inflammation, and the regulation of immune function. Additionally, N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide has been shown to have antioxidant and neuroprotective properties, which may have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for targeted modulation of the endocannabinoid system. Additionally, N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide has been shown to have low toxicity and can be easily synthesized in the lab. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide, including further investigation into its therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Additionally, more studies are needed to elucidate the precise mechanisms of action of N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide and to identify any potential side effects or limitations of its use. Finally, the development of new synthetic methods for N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide may lead to improved efficiency and cost-effectiveness in its production.

Synthesis Methods

The synthesis of N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide involves several steps, including the reaction of 1-naphthol with 2-bromoethylcyclopropane in the presence of a base, followed by the addition of a carboxylic acid and an amine. This process results in the formation of N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide has been widely studied for its potential therapeutic applications, particularly in the areas of pain management and inflammation. Several studies have shown that N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide can effectively reduce pain and inflammation in various animal models, including those with neuropathic pain and arthritis.

properties

Product Name

N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)cyclopropanecarboxamide

InChI

InChI=1S/C16H17NO2/c18-16(13-8-9-13)17-10-11-19-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,17,18)

InChI Key

NEGOIFFTBORJJA-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NCCOC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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